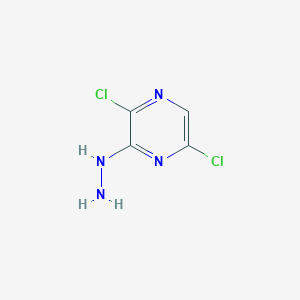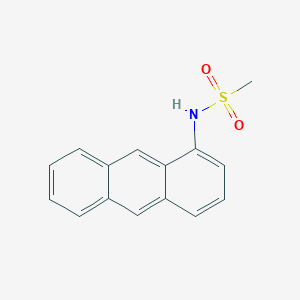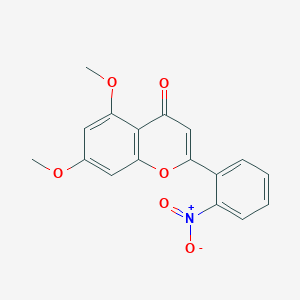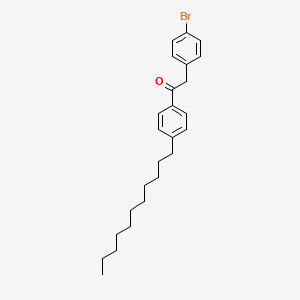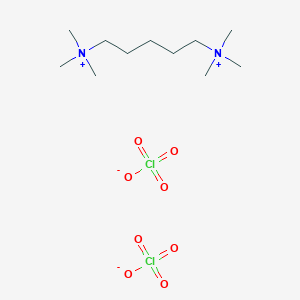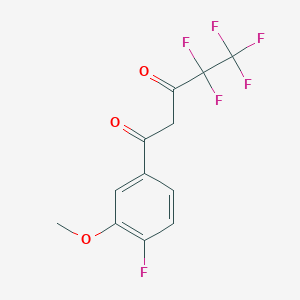![molecular formula C15H26O3S4 B14499522 15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane CAS No. 62888-24-8](/img/structure/B14499522.png)
15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane is a complex organic compound characterized by its unique structure, which includes multiple ether and sulfide groups. The molecule consists of 26 hydrogen atoms, 15 carbon atoms, 3 oxygen atoms, and 4 sulfur atoms . This compound is notable for its intricate arrangement of atoms, forming two six-membered rings and one twelve-membered ring .
Méthodes De Préparation
The synthesis of 15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane involves multiple steps, typically starting with the formation of the core spiro structure. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the ether and sulfide linkages. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity levels .
Analyse Des Réactions Chimiques
15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of ether and sulfide groups in complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, particularly in targeting specific molecular pathways. Industrial applications could include its use as a precursor for the synthesis of other complex organic compounds .
Mécanisme D'action
The mechanism by which 15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane stands out due to its unique combination of ether and sulfide groups. Similar compounds include other spiro compounds with different substituents or ring structures
Propriétés
Numéro CAS |
62888-24-8 |
|---|---|
Formule moléculaire |
C15H26O3S4 |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
15,18,21-trioxa-1,5,9,13-tetrathiadispiro[5.1.58.96]docosane |
InChI |
InChI=1S/C15H26O3S4/c1-7-19-14(20-8-1)11-15(21-9-2-10-22-15)13-18-6-4-16-3-5-17-12-14/h1-13H2 |
Clé InChI |
KDIDNUXDIDGHRE-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2(CC3(COCCOCCOC2)SCCCS3)SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2'-(2-Hydroxypropan-2-yl)-5'-methyl-4-pentyl[1,1'-biphenyl]-2,6-diol](/img/structure/B14499459.png)
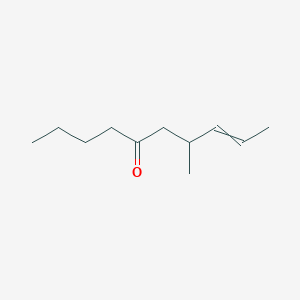
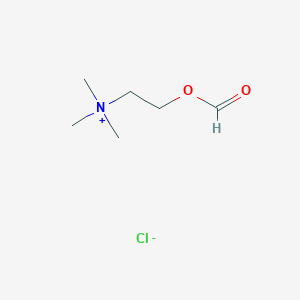
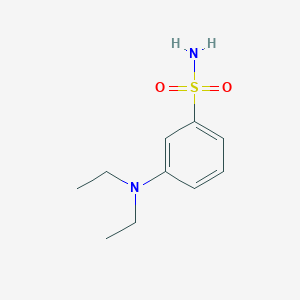
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B14499482.png)
![2-(4-Chlorophenoxy)-1-[4-(prop-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14499488.png)
